molecular formula C21H12FNO5S2 B2671402 (E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 900134-92-1

(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Cat. No. B2671402
CAS RN: 900134-92-1
M. Wt: 441.45
InChI Key: NGNOCVLWAMCEPG-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H12FNO5S2 and its molecular weight is 441.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed significant reduction in ascites tumor volume, cell number, and increased the life span of EAT-bearing mice. The compounds demonstrated strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting potential as anticancer therapy candidates due to their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Anti-inflammatory Activity

Another research by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. The study found significant anti-inflammatory activity among the synthesized compounds, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Chandrappa et al. (2009) synthesized several derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines in a dose-dependent manner. The study highlights the critical role of the electron-donating groups on the thiazolidinone moiety in inducing cytotoxicity and suggests the potential of these compounds in cancer treatment, particularly for leukemia (Chandrappa et al., 2009).

properties

IUPAC Name

4-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO5S2/c22-15-4-2-1-3-13(15)17-8-6-12(28-17)10-18-19(25)23(21(29)30-18)11-5-7-14(20(26)27)16(24)9-11/h1-10,24H,(H,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNOCVLWAMCEPG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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